molecular formula C8H6ClFN2O2 B10963158 N-(3-chloro-4-fluorophenyl)ethanediamide

N-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B10963158
M. Wt: 216.60 g/mol
InChI Key: NEMKUBHYQDHXIR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)ethanediamide (CAS: 1091422-01-3) is a substituted ethanediamide featuring a 3-chloro-4-fluorophenyl group and a complex N′-substituent containing a dimethylamino moiety and a 1-methylindol-3-yl group (Fig. 1) . Its IUPAC name is N-(3-Chloro-4-fluorophényl)-N′-[2-(diméthylamino)-2-(1-méthyl-1H-indol-3-yl)éthyl]éthanediamide.

Properties

Molecular Formula

C8H6ClFN2O2

Molecular Weight

216.60 g/mol

IUPAC Name

N'-(3-chloro-4-fluorophenyl)oxamide

InChI

InChI=1S/C8H6ClFN2O2/c9-5-3-4(1-2-6(5)10)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14)

InChI Key

NEMKUBHYQDHXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)ethanediamide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate, followed by the addition of ammonia or an amine to form the ethanediamide structure. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(3-chloro-4-fluorophenyl)ethanediamide with 3-chloro-N-phenyl-phthalimide , a structurally related compound :

Property This compound 3-Chloro-N-phenyl-phthalimide
Core Structure Linear ethanediamide (diamide) Cyclic phthalimide (imide)
Substituents 3-Chloro-4-fluorophenyl; dimethylamino-indolyl ethyl 3-Chlorophenyl
Rigidity Flexible due to linear backbone Rigid due to aromatic bicyclic structure
Electron Effects Fluorine enhances electronegativity and polarity Chlorine induces moderate electron withdrawal
Synthetic Complexity High (multiple functional groups require stepwise synthesis) Moderate (single-step cyclization common)
Known Applications Limited data; potential biological activity inferred Polymer precursor (e.g., polyimides)

Key Research Findings

In contrast, 3-chloro-N-phenyl-phthalimide’s rigid cyclic structure favors thermal stability, making it suitable for high-performance polymers . The fluorine atom in the target compound may enhance metabolic stability and binding affinity in drug design compared to non-fluorinated analogs .

Synthesis and Purity :

  • 3-Chloro-N-phenyl-phthalimide is synthesized via cyclization reactions, requiring high purity for polymer applications . The ethanediamide derivative, however, involves multi-step synthesis due to its complex substituents, posing challenges in yield optimization .

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